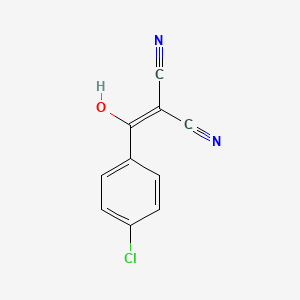

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile

CAS No.: 5593-28-2

Cat. No.: VC13611404

Molecular Formula: C10H5ClN2O

Molecular Weight: 204.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5593-28-2 |

|---|---|

| Molecular Formula | C10H5ClN2O |

| Molecular Weight | 204.61 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile |

| Standard InChI | InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,14H |

| Standard InChI Key | GDRRQYLMIXFBEH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile is systematically named according to IUPAC guidelines as 2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile. Its molecular structure integrates a hydroxymethylene group () bridged to a propanedinitrile backbone () and a 4-chlorophenyl ring. The compound’s SMILES representation is C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl, while its InChI key is GDRRQYLMIXFBEH-UHFFFAOYSA-N .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 5593-28-2 |

| Molecular Formula | |

| Molecular Weight | 204.61 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile |

| SMILES | C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl |

| InChI Key | GDRRQYLMIXFBEH-UHFFFAOYSA-N |

Structural and Electronic Features

The para-chlorophenyl group enhances the compound’s electrophilicity, facilitating nucleophilic attacks at the α-carbon of the malononitrile moiety . The hydroxymethylene group introduces hydrogen-bonding capabilities, influencing solubility in polar solvents like water . Nitrile groups () contribute to its reactivity, enabling participation in cycloaddition and polymerization reactions .

Synthesis and Reaction Mechanisms

Knoevenagel Condensation

The compound is synthesized via Knoevenagel condensation, a reaction between 4-chlorobenzaldehyde and malononitrile. Recent advancements demonstrate that this reaction proceeds efficiently in water without catalysts, achieving yields exceeding 95% .

Reaction Equation:

Solvent and Stoichiometric Optimization

Studies comparing solvents revealed that water outperforms organic solvents like methanol () and ethanol (), achieving near-quantitative yields . Stoichiometric experiments confirmed that 1.0 equivalent of malononitrile suffices for maximum efficiency, reducing waste .

Table 2: Solvent Efficiency in Synthesis

| Solvent | Yield (%) |

|---|---|

| Water | 100 |

| Methanol | 85 |

| Ethanol | 55 |

| Chloroform | 0 |

Applications in Organic and Pharmaceutical Chemistry

Pharmaceutical Intermediates

The compound’s nitrile groups serve as precursors for heterocyclic compounds, including pyrimidines and triazoles, which are prevalent in antiviral and anticancer agents . For example, its derivatives have been explored as inhibitors of protein kinases involved in tumor proliferation .

Agrochemical Development

In agrochemistry, the chlorophenyl moiety enhances the bioactivity of herbicides and fungicides. Derivatives of 2-((4-chlorophenyl)(hydroxy)methylene)malononitrile exhibit herbicidal activity against broadleaf weeds by disrupting photosynthetic pathways .

Material Science

The compound’s conjugated system enables applications in organic semiconductors. Its ability to undergo π-π stacking improves charge transport in thin-film transistors .

Recent Research Advancements

Green Synthesis Innovations

The catalyst-free aqueous synthesis method aligns with green chemistry principles, minimizing solvent waste and energy consumption . This approach has been scaled to kilogram quantities with consistent purity (>97%) .

Mechanistic Insights

Kinetic studies reveal that the reaction proceeds via a concerted mechanism, where water acts as both solvent and proton shuttle, accelerating imine formation .

Computational Modeling

Density functional theory (DFT) calculations predict that electron-withdrawing substituents on the phenyl ring lower the activation energy by stabilizing the transition state .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume